

Technical Support Center: Troubleshooting IMPO Data Entry Errors

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Welcome to the technical support center for the Investigational Medicinal Products Online (IMPO) system. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who may encounter data entry and record-keeping issues during their clinical trials. As specific error codes for the IMPO software are not publicly available, this guide addresses common types of data entry errors found in clinical trial data management systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of data entry errors in clinical trial software like IMPO?

A1: The most common data entry errors include transcription errors (typos), transposition errors (rearranged characters), incorrect data formatting, and data misinterpretation. These can occur during the manual entry of information from paper records or other electronic systems.[1][2] Omissions, or the failure to enter required data, are also a frequent issue.[3]

Q2: How can our research group minimize data entry errors when using the IMPO system?

A2: To minimize errors, it is crucial to implement standardized data collection procedures across all sites.[4][5] Ensure that all personnel involved in data entry receive comprehensive training on the IMPO system and the study protocol.[5][6] Implementing a double-entry process, where two individuals enter the same data and a verification program checks for discrepancies, can also significantly reduce errors.[1]



Q3: What should I do if I suspect a data discrepancy in an investigational medicinal product's record?

A3: If you suspect a data discrepancy, first review the original source documentation to verify the correct information. If an error is confirmed, follow the established protocol for data correction within the IMPO system, which should include a clear audit trail of all changes made. If the discrepancy persists, contact your internal data manager or the ITClinical support team for assistance.

Troubleshooting Guides Issue 1: Mismatch in Investigational Product Inventory

Question: The inventory count for an investigational product in the IMPO system does not match the physical count at our research site. What steps should I take to resolve this?

Answer:

- Conduct a Manual Reconciliation: Perform a thorough physical inventory count and compare it against the electronic records in the IMPO system.
- Review Shipment and Dispensing Records: Scrutinize all recent shipment receipts and dispensing logs within the IMPO software for any potential errors. Look for transposed digits in batch numbers or incorrect quantities entered.
- Check for Duplicate Entries: Ensure that no shipments or returns have been accidentally entered into the system more than once.[1][4]
- Verify Data Entry from Source Documents: Compare the electronic records with the original paper or electronic source documents for any transcription errors.
- Contact Originating and Receiving Sites: If the product was transferred between sites, communicate with the other site to ensure their records align and to identify any discrepancies in the transfer documentation.

Issue 2: Incorrect Patient or Visit Data Associated with a Dispensed Product



Question: A dispensed investigational product in the IMPO system has been linked to the wrong patient or an incorrect visit number. How can this be corrected?

Answer:

- Identify the Incorrect Entry: Pinpoint the specific record in the IMPO system that contains the erroneous information.
- Consult Source Documentation: Refer to the patient's case report form (CRF) and the dispensing logs to confirm the correct patient identifier and visit number.
- Follow Correction Protocol: Adhere to your organization's standard operating procedure (SOP) for correcting data entries. This typically involves making the correction in the system and providing a reason for the change to maintain a clear audit trail.
- Notify Data Management: Inform your clinical data manager of the error and the corrective action taken to ensure data integrity across all study databases.
- Review Similar Entries: If possible, review other recent entries to ensure this was an isolated incident and not a systemic issue.

Data Presentation: Common Data Entry Errors



Error Type	Description	Common Causes	Prevention Strategy
Transcription Error	Incorrect data is entered, such as typos in patient IDs or product names.[1]	Manual keying mistakes, misreading source documents.	Double-data entry, automated data validation checks.[1] [4]
Transposition Error	The order of characters is switched, for example, entering "12345" as "12435".[2]	Rushed data entry, human error.	System-level checks for common transposition patterns, careful proofreading.
Omission Error	Required data fields are left blank.[3]	Overlooking fields, incomplete source documents.	Making critical fields mandatory in the software, regular data completeness reports.
Inconsistent Data Formatting	Data is entered in a non-standardized format across different sites or users.[4]	Lack of clear data entry guidelines.	Enforcing uniform data structures and formats within the software.[4]
Data Misinterpretation	Correct data is entered into the wrong field.[2]	Poorly designed user interface, lack of training.	Clear labeling of data fields, comprehensive user training.[6]

Experimental Protocols

While specific experimental protocols are not directly applicable to troubleshooting software data entry, the following protocol outlines a generalized procedure for data verification in a clinical trial setting.

Protocol: Data Verification and Correction for Investigational Product Records

• Objective: To ensure the accuracy and integrity of data related to investigational medicinal products within the management system.

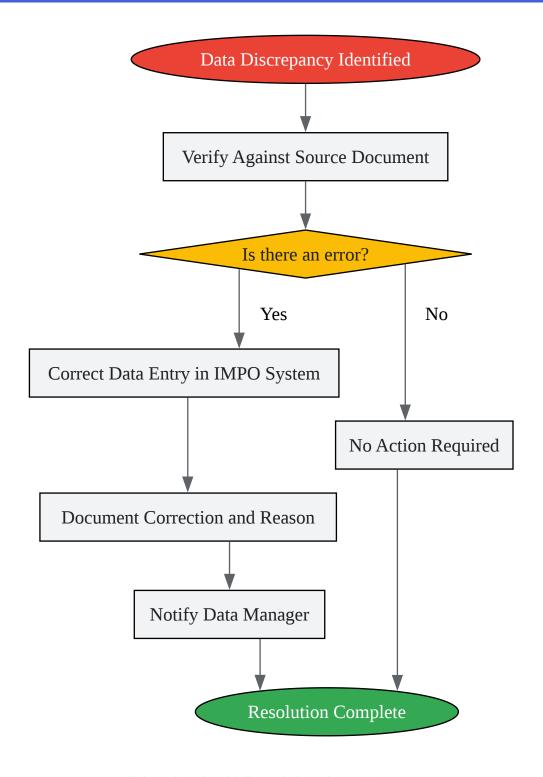


Procedure:

- 1. A designated data monitor will perform a scheduled review of a random sample of recently entered records.
- 2. The monitor will compare the electronic records against the original source documentation (e.g., shipping invoices, dispensing logs, patient records).
- 3. Any identified discrepancies will be logged in a data query form.
- 4. The data query will be assigned to the responsible site personnel for resolution.
- 5. Site personnel will investigate the discrepancy, correct the entry in the system, and provide a reason for the change.
- 6. The data monitor will review the corrected entry and close the query upon verification.
- Documentation: All data queries, resolutions, and corrections will be documented and maintained in an audit trail within the system.

Mandatory Visualizations

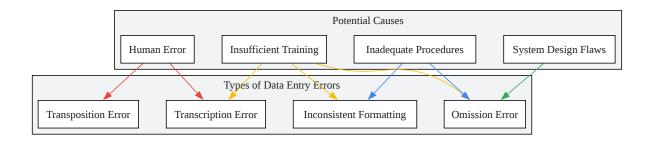




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Caption: Workflow for identifying and correcting data entry errors.





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Email: info@benchchem.com